Integerrimine N-oxide

Description

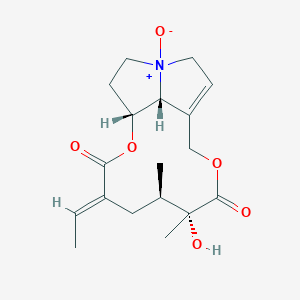

Structure

3D Structure

Properties

IUPAC Name |

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85955-28-8 | |

| Record name | Integerrimine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Integerrimine N-oxide: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their widespread presence in the plant kingdom and their potential toxicity. As an N-oxide derivative of integerrimine, this compound is often found alongside its parent alkaloid in various plant species. The presence of these alkaloids in the food chain, primarily through contaminated herbal remedies, teas, and honey, poses a significant health risk to both humans and livestock, driving research into their natural distribution, biosynthesis, and biological effects. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Occurrence

This compound is predominantly found in plants belonging to the genera Senecio (family Asteraceae) and Crotalaria (family Fabaceae). These plants are distributed globally and are known to produce a diverse array of pyrrolizidine alkaloids as a defense mechanism against herbivores.

Primary Botanical Sources:

-

Senecio Species: Numerous species within the vast Senecio genus are known to contain this compound. Notable examples include Senecio brasiliensis, Senecio nebrodensis, and Senecio vulgaris[1][2]. In Senecio brasiliensis, the butanolic residue of the plant extract has been found to contain approximately 70% this compound.

-

Crotalaria Species: Various species of Crotalaria are also significant sources of this compound. Studies have identified its presence alongside other PAs like monocrotaline and usaramine in these plants[1].

-

Gynura Species: Some plants within the Gynura genus, which are used in traditional medicine and as food sources in some cultures, have also been reported to contain this compound[1].

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant (seeds, leaves, roots), the developmental stage, and the geographical location of the plant's growth[1].

Quantitative Data on Occurrence

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Senecio brasiliensis | Not specified (Butanolic residue) | This compound | ~70% of the residue | (Not explicitly cited, but implied from multiple sources) |

| Senecio vulgaris | Not specified | This compound | Present | [3] |

| Crotalaria species | Not specified | This compound | Present | [1] |

Note: The available quantitative data for this compound is limited. Many studies report on the presence or general levels of pyrrolizidine alkaloids without specifying the exact concentration of each analogue. Further research is needed to establish a more comprehensive database of its occurrence.

Experimental Protocols

The analysis of this compound in complex matrices like plant material requires sophisticated analytical techniques. The most common approach involves extraction followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Detailed Methodology for Extraction and Quantification of this compound from Plant Material:

1. Sample Preparation and Extraction:

-

Grinding: Dry the plant material (e.g., leaves, seeds, roots) and grind it into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: Prepare an acidic aqueous solution, typically 0.05 M sulfuric acid[4].

-

Extraction Procedure:

-

Weigh approximately 2 grams of the powdered plant material into a centrifuge tube.

-

Add 20 mL of the 0.05 M sulfuric acid solution.

-

Sonicate the mixture for 15 minutes at room temperature to facilitate the extraction of the alkaloids.

-

Centrifuge the mixture at approximately 3800 x g for 10 minutes.

-

Carefully decant the supernatant into a separate tube.

-

Repeat the extraction process on the plant residue with another 20 mL of the extraction solution to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

-

Neutralization: Adjust the pH of the combined acidic extract to approximately 7 using a neutralization solution (e.g., a dilute ammonia solution)[4]. This step is crucial for the subsequent solid-phase extraction.

-

Filtration: Filter the neutralized extract to remove any remaining particulate matter.

2. Solid-Phase Extraction (SPE) Clean-up:

-

Cartridge: Use a C18 SPE cartridge.

-

Conditioning:

-

Condition the cartridge by passing 5 mL of methanol through it.

-

Equilibrate the cartridge by passing 5 mL of water through it.

-

-

Sample Loading: Load the filtered, neutralized plant extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the retained pyrrolizidine alkaloids, including this compound, with 5 mL of methanol.

-

Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system is employed.

-

Solvent A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).

-

Solvent B: Acetonitrile or methanol with the same modifier.

-

-

Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the detection of PAs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a standard.

-

-

Quantification: Create a calibration curve using a certified reference standard of this compound to quantify its concentration in the samples.

Mandatory Visualizations

Experimental Workflow

References

The Biosynthesis of Integerrimine N-oxide in Senecio Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various Senecio species. This document details the enzymatic steps, key intermediates, and regulatory aspects of its formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores. In the genus Senecio, a prominent member of the Asteraceae family, these alkaloids are of significant interest due to their hepatotoxic, pneumotoxic, and carcinogenic properties. Integerrimine, along with its N-oxide, is a common PA found in several Senecio species, including Senecio vulgaris and Senecio brasiliensis.[1][2] The N-oxide form is generally considered the primary product of biosynthesis and is less acutely toxic than its tertiary amine counterpart.[3] Understanding the biosynthesis of this compound is crucial for toxicology, drug development, and agricultural science.

This guide elucidates the multi-step enzymatic pathway leading to the formation of this compound, beginning with the synthesis of the core necine base and culminating in the structural modification of the necic acid moiety.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that occurs in different parts of the plant. The initial steps, leading to the formation of the primary PA, senecionine N-oxide, take place in the roots. Senecionine N-oxide is then translocated to the aerial parts of the plant, where it is converted into other PAs, including this compound.[4]

The overall pathway can be divided into three main stages:

-

Biosynthesis of the Necine Base (Retronecine): This pathway starts with the amino acids L-arginine or L-ornithine and leads to the formation of the bicyclic retronecine core.

-

Biosynthesis of the Necic Acid and Esterification: This involves the synthesis of the acidic portion of the alkaloid and its attachment to the necine base to form senecionine N-oxide.

-

Isomerization to this compound: The final step involves the geometric isomerization of senecionine N-oxide to yield this compound.

Figure 1: Overall biosynthesis pathway of this compound in Senecio species.

Biosynthesis of the Necine Base: Retronecine

The biosynthesis of the retronecine core begins with the polyamines putrescine and spermidine, which are derived from the amino acids L-arginine and L-ornithine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[4][5] Homospermidine then undergoes a series of oxidation, cyclization, and reduction reactions to form the characteristic bicyclic retronecine structure. The exact enzymes for these subsequent steps are not yet fully characterized.

Biosynthesis of Senecic Acid and Esterification to form Senecionine N-oxide

The necic acid moiety of senecionine, senecic acid, is derived from two molecules of the amino acid L-isoleucine.[6] The detailed enzymatic pathway for its formation is still under investigation. Once formed, senecic acid is esterified with the retronecine base. This esterification is followed by an N-oxidation step to produce senecionine N-oxide, the primary PA synthesized in the roots of many Senecio species. The enzyme responsible for the esterification has not been definitively identified but is likely an acyltransferase. The N-oxidation is catalyzed by a cytochrome P450 monooxygenase.[7]

Isomerization of Senecionine N-oxide to this compound

Senecionine N-oxide is transported from the roots to the aerial parts of the plant, such as the leaves and flowers.[4] In these tissues, it can be converted into other PAs. This compound is a geometric isomer of senecionine N-oxide, differing in the configuration of the double bond within the necic acid portion of the molecule (a cis to trans isomerization). While the chemical isomerization of senecic acid to integerrimecic acid has been demonstrated, the specific enzyme responsible for this conversion in Senecio species has not yet been identified. It is hypothesized that a "pyrrolizidine alkaloid isomerase" catalyzes this reaction.

Quantitative Data

The concentrations of this compound and its precursor, senecionine N-oxide, can vary significantly between different plant parts and developmental stages. The following table summarizes quantitative data from a study on Senecio vulgaris.[2]

| Pyrrolizidine Alkaloid | Plant Part | Concentration (µg/g dry weight) |

| Senecionine N-oxide | Shoots | 135.6 ± 23.4 |

| Roots | 245.8 ± 45.1 | |

| This compound | Shoots | 45.2 ± 8.7 |

| Roots | 89.5 ± 15.3 |

Table 1: Concentration of this compound and senecionine N-oxide in shoots and roots of Senecio vulgaris. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Homospermidine Synthase (HSS) Activity Assay

This protocol describes an in vitro assay to measure the activity of HSS, the first committed enzyme in the PA biosynthetic pathway.

Figure 2: Workflow for the homospermidine synthase (HSS) activity assay.

Materials:

-

Senecio root tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol, 1 mM EDTA, and 10% (v/v) glycerol)

-

[1,4-¹⁴C]-Putrescine dihydrochloride

-

Spermidine

-

NAD⁺

-

Perchloric acid (1 M)

-

Dansyl chloride

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter or radioisotope scanner

Procedure:

-

Enzyme Extraction:

-

Harvest fresh Senecio root tissue and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude enzyme extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing: 50 µL of enzyme extract, 10 µL of [¹⁴C]-putrescine (e.g., 0.1 µCi), 10 µL of 10 mM spermidine, 10 µL of 10 mM NAD⁺, and 20 µL of 100 mM glycine-NaOH buffer (pH 9.0).

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of 1 M perchloric acid.

-

-

Product Analysis:

-

Centrifuge the stopped reaction mixture to pellet precipitated protein.

-

Take an aliquot of the supernatant and derivatize the polyamines with dansyl chloride.

-

Separate the dansylated polyamines by TLC using a suitable solvent system (e.g., cyclohexane-ethyl acetate, 2:1 v/v).

-

Visualize the spots under UV light and identify the [¹⁴C]-homospermidine spot by co-chromatography with an authentic standard.

-

Quantify the radioactivity in the homospermidine spot using a scintillation counter or a radioisotope scanner.

-

Calculate the enzyme activity as nmol of product formed per mg of protein per hour.

-

Protocol for LC-MS/MS Quantification of this compound and Senecionine N-oxide

This protocol outlines a method for the simultaneous quantification of this compound and senecionine N-oxide in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 3: Workflow for LC-MS/MS quantification of pyrrolizidine alkaloids.

Materials:

-

Dried and powdered Senecio tissue

-

Extraction solvent (e.g., methanol with 0.1% formic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Analytical standards for this compound and senecionine N-oxide

Procedure:

-

Sample Extraction:

-

Weigh approximately 100 mg of dried, powdered plant material into a centrifuge tube.

-

Add 5 mL of extraction solvent, vortex thoroughly, and sonicate for 30 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds.

-

Elute the PAs with methanol, evaporate to dryness under a stream of nitrogen, and reconstitute in 1 mL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Senecionine N-oxide: Precursor ion (m/z 352.2) -> Product ions (e.g., m/z 120.1, 138.1)

-

This compound: Precursor ion (m/z 352.2) -> Product ions (e.g., m/z 120.1, 138.1) (Note: Isomers often have similar fragmentation patterns, relying on chromatographic separation for distinction).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of each analyte.

-

Construct a calibration curve by analyzing a series of standard solutions of known concentrations.

-

Calculate the concentration of this compound and senecionine N-oxide in the plant extracts based on the calibration curve.

-

Proposed Protocol for Tracer Studies with [¹⁴C]-Senecionine N-oxide

This hypothetical protocol describes how to trace the conversion of senecionine N-oxide to this compound in Senecio plants.

Materials:

-

Live Senecio plants

-

[¹⁴C]-Senecionine N-oxide (synthesized or isolated from plants fed with a ¹⁴C precursor)

-

Syringes for application

-

Liquid nitrogen

-

Extraction and LC-MS/MS equipment as described in Protocol 4.2

-

Radio-HPLC detector or fraction collector and scintillation counter

Procedure:

-

Application of Tracer:

-

Dissolve a known amount of [¹⁴C]-senecionine N-oxide in a small volume of water.

-

Apply the solution to the leaves or stem of a mature Senecio plant using a fine syringe.

-

-

Incubation and Harvest:

-

Allow the plant to metabolize the tracer for various time points (e.g., 6, 12, 24, 48 hours).

-

At each time point, harvest the aerial parts of the plant and immediately freeze in liquid nitrogen.

-

-

Extraction and Analysis:

-

Extract the PAs from the plant tissue as described in Protocol 4.2.

-

Analyze the extracts using HPLC coupled with a radio-detector to monitor the distribution of radioactivity.

-

Alternatively, collect fractions from the HPLC eluent and measure the radioactivity of each fraction using a scintillation counter.

-

Identify the radioactive peaks corresponding to senecionine N-oxide and this compound by comparing their retention times with authentic standards.

-

-

Data Analysis:

-

Quantify the amount of radioactivity incorporated into this compound at each time point.

-

Calculate the conversion rate of senecionine N-oxide to this compound.

-

Conclusion

The biosynthesis of this compound in Senecio species is a multi-step process involving the formation of a necine base, its esterification with a necic acid to form senecionine N-oxide, and a final isomerization step. While the initial stages of the pathway are relatively well-understood, the specific enzymes responsible for the later steps, particularly the isomerization of senecionine N-oxide, remain to be fully characterized. The quantitative data and experimental protocols provided in this guide offer a framework for further research into this important biosynthetic pathway. A deeper understanding of the biosynthesis of this compound and other PAs is essential for assessing the toxicity of Senecio-contaminated products and for exploring the potential of these compounds in drug development.

References

- 1. homospermidine synthase (spermidine-specific)(EC 2.5.1.45) - Creative Enzymes [creative-enzymes.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Senecionine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Integerrimine N-oxide Toxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Integerrimine N-oxide is a prominent pyrrolizidine alkaloid (PA) found in various plant species, notably within the genus Senecio. While PA N-oxides are generally considered the less toxic precursors to their tertiary amine counterparts, their ingestion poses a significant health risk due to metabolic conversion into highly reactive compounds. The toxicity of this compound is not direct but is contingent upon a two-stage bioactivation process. This process begins with a reductive metabolism in the gut and liver, converting the N-oxide to its parent PA, integerrimine. Subsequently, integerrimine undergoes oxidative metabolism in the liver, generating unstable and highly electrophilic pyrrolic esters. These reactive metabolites are the ultimate toxicants, covalently binding to cellular macromolecules such as DNA and proteins, leading to adduct formation, cellular dysfunction, severe hepatotoxicity, and potential carcinogenicity. This guide provides a detailed examination of this mechanism, including quantitative toxicity data, experimental protocols for its study, and visual diagrams of the key pathways.

Mechanism of Action

The toxicity of this compound is a classic example of a "lethal synthesis," where the parent compound is metabolically converted into the ultimate toxic species. The process can be divided into two key phases: reductive deoxygenation to the parent alkaloid and subsequent oxidative activation to reactive pyrrolic metabolites.

Toxicokinetics: Reductive Biotransformation

Pyrrolizidine alkaloid N-oxides are typically more water-soluble and less toxic than their corresponding tertiary alkaloids.[1] However, they can be readily converted back to their parent PAs in vivo.[2] This reduction is a critical first step in the intoxication pathway and occurs in two primary locations:

-

Gastrointestinal Tract: Intestinal microbiota possess reductases capable of efficiently converting this compound to integerrimine.[3][4][5] This pre-systemic conversion is a major contributor to the overall toxic load.

-

Liver: Hepatic cytochrome P450 (CYP) monooxygenases can also mediate the reduction of PA N-oxides.[3][5] Studies have specifically implicated enzymes such as CYP1A2 and CYP2D6 in this reductive process.[4][5]

This initial reduction removes the N-oxide moiety, transforming the relatively stable and polar molecule into the more lipophilic and toxic tertiary PA, integerrimine.

Toxicodynamics: Oxidative Activation and Adduct Formation

Once formed, integerrimine is transported to the liver, the primary site of its toxic action. Here, it undergoes the second critical phase of bioactivation:

-

Dehydrogenation: Hepatic CYPs, particularly members of the CYP3A subfamily, catalyze the oxidation of the necine base of integerrimine.[2][6] This enzymatic dehydrogenation introduces a double bond into the pyrrolizidine ring, creating highly reactive and unstable electrophilic intermediates known as dehydropyrrolizidine alkaloids (DHPAs), or pyrrolic esters.[6][7]

-

Adduct Formation: As potent electrophiles, these DHPAs readily attack and form covalent bonds with cellular nucleophiles.[6] The primary targets are proteins and DNA, leading to the formation of stable pyrrole-protein and pyrrole-DNA adducts.[8][9]

Cellular and Organ Toxicity

The widespread formation of these adducts disrupts cellular homeostasis and function, culminating in cytotoxicity and genotoxicity.[6]

-

Hepatotoxicity: The liver is the principal target organ. The covalent binding of pyrrolic esters to cellular proteins leads to enzyme inactivation, disruption of the cytoskeleton, and ultimately, cell death (necrosis). This damage is characteristic of PA poisoning and often manifests as hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal form of liver injury.[2]

-

Genotoxicity and Carcinogenicity: The formation of pyrrole-DNA adducts is a key mechanism of genotoxicity.[6] These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. If not repaired, this damage can initiate carcinogenesis, and PAs are recognized for their carcinogenic potential.[6]

-

Other Toxicities: Prenatal exposure to this compound has been shown to induce maternal toxicity and cause delays in the physical and behavioral development of offspring, indicating its ability to cross the placental barrier and affect fetal development.

Quantitative Toxicity Data

| Property | Data | Source(s) |

| Chemical Formula | C₁₈H₂₅NO₆ | |

| Molecular Weight | 351.39 g/mol | |

| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | |

| GHS Hazard Class | Acute Toxicity 2 (Oral)Acute Toxicity 2 (Dermal)Acute Toxicity 2 (Inhalation) |

Key Experimental Protocols

Investigating the toxicity of this compound involves methodologies to assess its metabolic conversion and the formation of downstream products.

Protocol: In Vitro Biotransformation Assay

This protocol describes a method to study the conversion of this compound to integerrimine by intestinal microbiota and its subsequent activation by liver microsomes.

Objective: To determine the rate and extent of this compound reduction and the formation of reactive pyrrolic metabolites in vitro.

Materials:

-

This compound standard

-

Pooled anaerobic rat or human intestinal microbiota

-

Pooled human or rat liver microsomes (HLMs or RLMs)

-

Anaerobic incubation chamber

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) and Formic Acid (FA) for quenching and LC-MS analysis

-

UHPLC-MS/MS system

Procedure:

Part A: Reduction by Intestinal Microbiota

-

Prepare a slurry of intestinal microbiota in an appropriate anaerobic buffer inside an anaerobic chamber.

-

Pre-warm the microbiota slurry to 37°C.

-

Initiate the reaction by adding this compound (e.g., final concentration of 10-50 µM) to the slurry.

-

At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 14,000 x g for 15 min) to pellet proteins and debris.

-

Transfer the supernatant for UHPLC-MS/MS analysis to quantify the remaining this compound and the formed integerrimine.

Part B: Activation by Liver Microsomes

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL protein), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (either this compound or integerrimine formed from Part A) at a final concentration of 10-50 µM.

-

Incubate at 37°C. At various time points, withdraw aliquots and quench with ice-cold acetonitrile.

-

Process the samples as described in steps 6-7 of Part A.

-

Analyze for the depletion of the substrate and the formation of metabolites. Note: Direct detection of DHPAs is difficult due to their instability. Their formation is often inferred by trapping them with nucleophiles like glutathione (GSH) and detecting the resulting GSH-pyrrole adducts or by measuring total pyrrole-protein adducts.

Protocol: Quantification of Metabolites and Adducts by UHPLC-MS/MS

Objective: To separate and quantify this compound, integerrimine, and pyrrolic adducts.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

Typical Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

-

Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-10 minutes to elute compounds of varying polarity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor-product ion transitions must be optimized for each analyte using authentic standards. For example, a transition for riddelliine (a related PA) is m/z 350 → 138, and for its N-oxide, m/z 366 → 138.[3][4] Similar specific transitions would be developed for integerrimine and its N-oxide.

Mandatory Visualizations

The following diagrams illustrate the core concepts of this compound toxicity.

Caption: Metabolic pathway of this compound toxicity.

Caption: Workflow for in vitro toxicity assessment.

Caption: Logical cascade of this compound toxicity.

Conclusion

The mechanism of this compound toxicity is a multi-step process initiated by its metabolic reduction to the parent pyrrolizidine alkaloid, integerrimine. This crucial conversion, mediated by both intestinal flora and hepatic enzymes, unmasks the molecule for subsequent oxidative bioactivation by liver CYPs. The resulting electrophilic pyrrolic esters are the ultimate toxic agents, causing widespread cellular damage through the formation of protein and DNA adducts, with the liver being the primary target organ. Understanding this indirect mechanism is vital for accurately assessing the risks associated with exposure to PA N-oxides from contaminated foods, herbal remedies, and animal feed. For drug development professionals, this mechanism highlights the critical importance of evaluating the metabolic fate of N-oxide-containing compounds, as reductive pathways can potentially convert seemingly safe molecules into potent toxins.

References

- 1. Intermedine N-oxide | C15H25NO6 | CID 340066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. TOXRIC: a comprehensive database of toxicological data and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental poisoning by Senecio brasiliensis in calves: quantitative and semi-quantitative study on changes in the hepatic extracellular matrix and sinusoidal cells – ScienceOpen [scienceopen.com]

- 5. Integerrimine | C18H25NO5 | CID 5281733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. alkalisci.com [alkalisci.com]

- 9. This compound | C18H25NO6 | CID 6437374 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological and Biological Activities of Integerrimine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine N-oxide, a prominent pyrrolizidine alkaloid found in plant species such as Senecio brasiliensis, has garnered scientific attention due to its significant toxicological profile. This technical guide provides a comprehensive overview of the known pharmacological and biological activities of this compound, with a particular focus on its effects observed in preclinical studies. This document synthesizes available quantitative data, details experimental methodologies from key research, and visualizes the proposed mechanism of toxicity. The primary biological activities identified are potent maternal and developmental toxicity, including neurobehavioral and physical impairments in offspring. The mechanism of toxicity is understood to proceed via metabolic activation, a pathway common to many hepatotoxic pyrrolizidine alkaloids.

Introduction

This compound is a naturally occurring tertiary amine N-oxide. While N-oxide functionalities can be found in a variety of bioactive molecules, in the context of pyrrolizidine alkaloids, they are often considered the less toxic precursors to their highly toxic parent alkaloids. However, in vivo reduction of the N-oxide can occur, leading to the formation of the toxic pyrrolizidine alkaloid, which then undergoes metabolic activation to exert its toxic effects. This guide will delve into the specific biological consequences of exposure to this compound, drawing from key studies in the field.

Pharmacological and Biological Activities

The primary reported biological activities of this compound are centered on its toxicity, particularly during prenatal development.

Maternal Toxicity

Prenatal exposure of Wistar rats to this compound has been shown to induce maternal toxicity.[1] Key observations include effects on maternal weight gain and behavior.

Developmental Toxicity

The most pronounced effects of this compound are observed in the offspring of exposed dams. These developmental toxicities manifest as both physical and neurobehavioral abnormalities.[1][2]

2.2.1. Physical Development Impairment

Offspring of rats treated with this compound during gestation exhibit significant delays in physical development. This includes reduced body weight and delays in the attainment of key developmental milestones.[1]

2.2.2. Neurobehavioral and Neurological Effects

Prenatal exposure to this compound leads to a range of neurobehavioral deficits in rat offspring, which can persist into adulthood. These include alterations in motor activity, anxiety levels, and depressive-like behaviors.[2] Furthermore, changes in striatal neurotransmitter levels have been observed.[2]

Hepatotoxicity

Histological analysis of the liver in offspring from dams exposed to this compound revealed an increase in the number of multinucleated cells, indicating some level of hepatic damage.[2] This is consistent with the known hepatotoxicity of pyrrolizidine alkaloids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Maternal and Offspring Physical Development Outcomes Following Prenatal this compound Exposure in Rats

| Parameter | Control Group | 3 mg/kg/day | 6 mg/kg/day | 9 mg/kg/day |

| Maternal Body Weight Gain (g) | Data not fully available | Decreased | Decreased | Significantly Decreased |

| Offspring Body Weight (g) - Male | Data not fully available | Decreased | Decreased | Significantly Decreased |

| Offspring Body Weight (g) - Female | Data not fully available | Decreased | Decreased | Significantly Decreased |

| Day of Pinna Detachment | Earlier | Delayed | Delayed | Significantly Delayed |

| Day of Hair Growth | Earlier | Delayed | Delayed | Significantly Delayed |

| Day of Incisor Eruption | Earlier | Delayed | Delayed | Significantly Delayed |

| Day of Eye Opening | Earlier | Delayed | Delayed | Significantly Delayed |

Data synthesized from Sandini et al., 2014.[1]

Table 2: Neurobehavioral and Neurochemical Effects in Adult Rat Offspring Following Prenatal this compound Exposure

| Parameter | Control Group | 3 mg/kg/day | 6 mg/kg/day | 9 mg/kg/day |

| Open-Field Test - Locomotion (Male) | Normal | No significant change | No significant change | Increased |

| Elevated Plus-Maze - Open Arm Entries (Male) | Normal | No significant change | No significant change | Increased |

| Elevated Plus-Maze - Time in Open Arms (Male) | Normal | No significant change | No significant change | Increased |

| Forced Swimming Test - Swimming Time (Male) | Normal | No significant change | No significant change | Decreased |

| Forced Swimming Test - Climbing Time (Female) | Normal | No significant change | No significant change | Increased |

| Stereotypy Intensity (Female) | Normal | No significant change | No significant change | Increased |

| Striatal Dopamine Levels | Normal | No significant change | Altered | No significant change |

| Striatal Serotonin Levels | Normal | No significant change | Altered | No significant change |

Data synthesized from Sandini et al., 2015.[2]

Experimental Protocols

Animal Studies

4.1.1. Animals and Dosing

Pregnant Wistar rats were administered this compound by gavage from gestational day 6 to 20.[1][2] The doses administered were 3, 6, and 9 mg/kg/day.[1][2] A control group received the vehicle.

4.1.2. Maternal Monitoring

During the treatment period, maternal body weight, food, and water consumption were recorded. Following parturition, maternal behavior, including nursing and aggressive behavior, was assessed.[1]

4.1.3. Offspring Physical Development Assessment

Pups were weighed and examined daily for the appearance of physical milestones such as pinna detachment, hair growth, incisor eruption, and eye-opening.[1]

4.1.4. Offspring Neurobehavioral Assessments

A battery of behavioral tests was performed on the offspring during their development and in adulthood. These tests included:

-

Reflex Development: Palmar grasp, surface righting, negative geotaxis, and auditory startle reflexes were evaluated at specific postnatal days.[1]

-

Open-Field Test: Locomotor activity and exploratory behavior were assessed in a circular arena.[2]

-

Elevated Plus-Maze Test: Anxiety-like behavior was evaluated based on the time spent and entries into the open and closed arms of the maze.[2]

-

Forced Swimming Test: Depressive-like behavior was assessed by measuring the duration of immobility, swimming, and climbing in a water-filled cylinder.[2]

-

Catalepsy and Stereotypy Tests: These tests were conducted to assess motor function and repetitive behaviors.[2]

Histological Analysis

For histological examination, liver samples from the offspring were collected, fixed, and stained to observe cellular morphology and identify any pathological changes, such as the presence of multinucleated cells.[2]

Neurochemical Analysis

Striatal tissue from the offspring was dissected and analyzed for levels of dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC).[2]

Mechanism of Action and Signaling Pathways

The toxicity of this compound is primarily attributed to its in vivo conversion to the parent pyrrolizidine alkaloid, integerrimine. This metabolic reduction is a critical step in the toxification process.

Metabolic Activation Pathway

The proposed metabolic pathway for this compound-induced toxicity involves a two-step process:

-

Reduction to Parent Alkaloid: this compound is reduced to integerrimine. This reaction is thought to be mediated by intestinal microbiota and hepatic cytochrome P450 enzymes.

-

Bioactivation of Parent Alkaloid: The resulting integerrimine is then metabolically activated in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can readily form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, and toxicity.

Below is a diagram illustrating this proposed metabolic activation pathway.

Potential Downstream Signaling Involvement

While direct modulation of specific signaling pathways by this compound has not been extensively studied, the formation of reactive metabolites and subsequent cellular damage likely triggers a cascade of downstream signaling events. These may include:

-

Oxidative Stress Pathways: The metabolic activation process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and activating associated signaling pathways such as the Nrf2 and MAPK pathways.

-

Apoptotic Pathways: Cellular damage caused by protein and DNA adducts can trigger programmed cell death (apoptosis) through the activation of caspase cascades.

-

Inflammatory Pathways: Cellular injury can initiate an inflammatory response, potentially involving signaling pathways such as NF-κB.

Further research is required to elucidate the specific signaling cascades that are directly or indirectly affected by this compound and its metabolites.

Conclusion

This compound exhibits significant maternal and developmental toxicity in preclinical models. Its biological effects are primarily a consequence of its metabolic conversion to the parent pyrrolizidine alkaloid, integerrimine, which then undergoes bioactivation to form toxic, reactive metabolites. The resulting cellular damage manifests as a range of physical and neurobehavioral deficits in prenatally exposed offspring. This technical guide provides a foundational understanding of the biological activities of this compound for researchers and professionals in toxicology and drug development. Further investigation into the specific downstream signaling pathways affected by this compound will provide a more complete picture of its mechanism of toxicity.

References

Toxicological profile and safety data for Integerrimine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus, represents a significant toxicological concern. While often considered less toxic than its corresponding tertiary amine, integerrimine, the N-oxide can be readily converted to the parent alkaloid in vivo, leading to a cascade of toxic effects. This technical guide provides a comprehensive overview of the current toxicological data for this compound, including its metabolic activation, mechanism of toxicity, and available safety data. Due to the limited availability of toxicological studies conducted specifically on purified this compound, this guide incorporates data from studies on related pyrrolizidine alkaloids, their N-oxides, and extracts from plants known to contain integerrimine and its N-oxide. This information is critical for researchers and professionals involved in drug development, natural product safety, and risk assessment.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem |

| CAS Number | 85955-28-8 | PubChem |

| Molecular Formula | C₁₈H₂₅NO₆ | PubChem |

| Molecular Weight | 351.39 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

Toxicological Data

Quantitative toxicological data for pure this compound are scarce in publicly available literature. The following tables summarize available data for related compounds and extracts, which can provide an indication of its potential toxicity.

Table 2.1: Acute Toxicity Data

| Substance | Species | Route of Administration | LD₅₀ / Toxic Dose | Source |

| Senecio inaequidens Extract (containing retrorsine and senecionine) | Rat | Oral | 0.049 - 0.25 mg/g body weight (showed clinical signs of toxicity) | [1] |

| Senecio jacobaea (Tansy Ragwort) | Cattle | Oral | Chronic lethal dose: ~2.5 mg total PA/kg body weight for 18 days | [2] |

| Riddelliine (Senecio riddellii alkaloid) | Cattle | Oral | 15 mg/kg body weight for 20 days | [2] |

Table 2.2: Genotoxicity and Carcinogenicity Data

| Substance/Assay Type | System | Result | Remarks | Source |

| Senecio vulgaris Extracts | HepG2 cells (in vitro) | Genotoxic | Induced primary DNA damage at non-cytotoxic concentrations. | [3] |

| Pyrrolizidine Alkaloids (general) | Animal studies | Carcinogenic | 1,2-unsaturated PAs are genotoxic and cause liver cancer. | [4] |

| Riddelliine | Rats and Mice | Carcinogenic | Induced hepatic haemangiosarcomas in male mice. | [5] |

Metabolic Pathways and Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic fate in vivo. The following sections and diagrams illustrate the key pathways.

Metabolic Activation

This compound is considered a pro-toxin. Its toxicity is primarily mediated through its conversion to the tertiary pyrrolizidine alkaloid, integerrimine. This biotransformation is a two-step process:

-

Reduction to Tertiary Amine: In the anaerobic environment of the gastrointestinal tract, gut microbiota can reduce the N-oxide to the corresponding tertiary amine, integerrimine. This reduction can also occur systemically in the liver.[6]

-

Oxidative Bioactivation: The resulting integerrimine is then metabolized in the liver by cytochrome P450 (CYP) enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7] These electrophilic metabolites are the ultimate toxic species.

References

- 1. The toxicity of Senecio inaequidens DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]

An In-depth Technical Guide to Integerrimine N-oxide: CAS Number, Chemical Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine N-oxide, a pyrrolizidine alkaloid found predominantly in plants of the Senecio genus, is a compound of significant interest to the scientific community due to its toxicological properties. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed chemical and physical properties, and an exploration of its biological activities and toxicological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, toxicology, and drug development.

Chemical Identification and Properties

This compound is chemically identified by the CAS Number 85955-28-8 .[1][2][3][4] It is the N-oxide derivative of the tertiary pyrrolizidine alkaloid integerrimine.

Chemical Structure and Nomenclature

-

IUPAC Name : (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 85955-28-8 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₅NO₆ | [2][3][4][5] |

| Molecular Weight | 351.39 g/mol | [2][4][6] |

| Appearance | Solid | [4] |

| Storage Temperature | -20°C or 2-8°C | [3][4] |

| Solubility | More water-soluble than the parent alkaloid. | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in publicly available literature. However, general methods for the extraction and analysis of pyrrolizidine alkaloid N-oxides from plant sources can be adapted.

Extraction and Isolation from Plant Material

A general workflow for the extraction and isolation of pyrrolizidine alkaloid N-oxides is depicted in the following diagram. This process typically involves an initial extraction with a polar solvent, followed by purification steps to separate the N-oxides from other plant constituents.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., Senecio brasiliensis) is extracted with a polar solvent such as methanol or a dilute aqueous acid (e.g., 0.1 M HCl).

-

Purification: The crude extract is then subjected to solid-phase extraction (SPE) using a strong cation exchange resin. The N-oxides, being protonated in acidic conditions, bind to the resin.

-

Elution: The bound N-oxides are subsequently eluted with a basic solution (e.g., methanol containing ammonia).

-

Analysis: The eluted fraction is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for identification and quantification.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

Mass Spectrometry (MS): Mass spectrometry is used for the detection and structural confirmation of this compound. A characteristic fragmentation pattern for pyrrolizidine alkaloid N-oxides is the neutral loss of an oxygen atom (-16 Da) from the protonated molecular ion [M+H]⁺.

Biological Activity and Toxicology

This compound is considered a "pro-toxin".[1] In its N-oxide form, it is relatively stable and less toxic. However, upon ingestion by herbivores, it can be reduced back to the parent tertiary alkaloid, integerrimine, in the gut.

Mechanism of Toxicity

The toxicity of integerrimine is primarily attributed to its metabolic activation in the liver. The general mechanism of pyrrolizidine alkaloid-induced hepatotoxicity is illustrated below.

Key Steps in Toxicity:

-

Reduction: Ingested this compound is reduced to its parent alkaloid, integerrimine, by the gut microbiota.

-

Absorption and Transport: Integerrimine is absorbed from the gastrointestinal tract and transported to the liver.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize integerrimine to highly reactive pyrrolic esters (dehydrointegerrimine).

-

Cellular Damage: These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and ultimately hepatotoxicity.

Reported Biological Effects

Studies on rats have shown that prenatal exposure to this compound can lead to maternal toxicity, impaired maternal care, and developmental delays in offspring.

Conclusion

This compound is a naturally occurring pyrrolizidine alkaloid with significant toxicological implications. Its pro-toxic nature, requiring metabolic activation to exert its harmful effects, makes it a subject of ongoing research. While general methods for its extraction and analysis are established, a deeper understanding of its specific biological interactions and the signaling pathways it perturbs requires further investigation. This guide provides a foundational understanding of the chemical and toxicological properties of this compound, serving as a valuable resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 吡咯利嗪生物碱 | MCE [medchemexpress.cn]

Genotoxicity and carcinogenicity of pyrrolizidine alkaloid N-oxides

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Pyrrolizidine Alkaloid N-oxides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, posing a significant health risk to humans and livestock through contaminated food and herbal products.[1][2][3] While the 1,2-unsaturated PAs are well-established as genotoxic carcinogens, their corresponding N-oxides (PANOs), which often coexist and can even be the predominant form in plants, present a more complex toxicological profile.[4][5] This guide provides a comprehensive technical overview of the current scientific understanding of the genotoxicity and carcinogenicity of PANOs, focusing on their metabolic activation, mechanisms of DNA damage, and the experimental evidence supporting their role as pro-carcinogens. It is now understood that PANOs, while less toxic in their native form, undergo in vivo biotransformation to their parent PAs, which are then metabolically activated to reactive species that damage DNA, initiating carcinogenesis.[2][4][5] Consequently, for risk assessment purposes, PANOs are considered to be as hazardous as their parent alkaloids.

The Crucial Role of Metabolic Activation

The toxicity of pyrrolizidine alkaloid N-oxides is not inherent but is contingent upon a series of metabolic transformations within the body. In their original state, PANOs are water-soluble and generally considered detoxification products.[2][6] However, they can be converted back into their highly toxic parent tertiary PAs, a critical step that precedes toxic activation.[2] This bioactivation process occurs via a two-stage mechanism:

-

Reduction to Parent Pyrrolizidine Alkaloid: After ingestion, PANOs are reduced to their corresponding tertiary PAs. This reduction is mediated by two primary systems:

-

Intestinal Microbiota: The gut microbiome plays a significant role in the initial conversion of PANOs back to their parent PAs.[4][7]

-

Hepatic Enzymes: Cytochrome P450 (CYP) monooxygenases in the liver, particularly under hypoxic conditions, can also facilitate this reduction.[4][7][8] Studies have identified CYP1A2 and CYP2D6 as major enzymes involved in this reductive process.[4][7]

-

-

Oxidative Activation of the Parent PA: The newly formed parent PA undergoes metabolic activation, predominantly in the liver, catalyzed by CYP enzymes (including CYP3A4, CYP2B, CYP1A2, and CYP2D6).[3][4][9][10] This process converts the PA into highly reactive electrophilic pyrrolic esters, known as dehydro-pyrrolizidine alkaloids (DHPAs).[11] These DHPAs can subsequently hydrolyze to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), another reactive and carcinogenic metabolite.[2][10]

These ultimate reactive metabolites, DHPAs and DHP, are responsible for the toxic effects, readily binding to cellular macromolecules like DNA and proteins.[1][2][12]

Caption: Metabolic activation pathway of Pyrrolizidine Alkaloid N-oxides (PANOs).

Mechanisms of Genotoxicity and Carcinogenicity

The genotoxicity of PANOs is mediated by the same reactive metabolites generated from their parent PAs.[13] The electrophilic nature of DHPAs and DHP drives their reaction with nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.[1][9]

Key Genotoxic Events:

-

Formation of DHP-Derived DNA Adducts: The most critical mechanism for PA-induced tumor initiation is the formation of a characteristic set of DNA adducts derived from DHP.[2][13] These adducts, including stereoisomers of DHP-deoxyguanosine and DHP-deoxyadenosine, have been consistently identified in both in vitro and in vivo studies.[14][15] They serve as potent biomarkers for exposure and carcinogenic risk from both PAs and PANOs.[13][14][16]

-

DNA Damage: Beyond adduct formation, these reactive metabolites can induce a range of genetic damage, including:

This cascade of genetic damage, if not properly repaired, can lead to mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes), ultimately resulting in the initiation of cancer. The liver is the primary target organ for PA-induced tumors.[2]

References

- 1. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metabolism of carcinogenic pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides by rat primary hepatocytes generate the same characteristic DHP-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Integerrimine N-oxide in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine, a macrocyclic diester pyrrolizidine alkaloid (PA), is a naturally occurring hepatotoxin. Its corresponding N-oxide, integerrimine N-oxide, has traditionally been considered a detoxification product. However, emerging evidence suggests that PA N-oxides can be reduced back to the parent PA in the liver, subsequently undergoing metabolic activation to toxic pyrrolic species. This guide provides an in-depth overview of the metabolism of this compound in liver microsomes, focusing on the enzymatic pathways, experimental protocols for in vitro assessment, and the quantitative analysis of its metabolic fate. This document is intended to serve as a technical resource for researchers in toxicology, drug metabolism, and natural product chemistry.

Introduction

Integerrimine is a well-characterized hepatotoxic pyrrolizidine alkaloid found in various plant species. Exposure to integerrimine-containing plants can lead to severe liver damage in both livestock and humans. The primary mechanism of toxicity involves the bioactivation of integerrimine by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The N-oxidation of the tertiary amine group of integerrimine to form this compound is a metabolic pathway traditionally viewed as a detoxification route, as N-oxides are generally more water-soluble and readily excreted. This conversion is primarily catalyzed by flavin-containing monooxygenases (FMOs) and to some extent by CYPs. However, the metabolic landscape is complicated by the potential for in vivo reduction of the N-oxide back to the parent alkaloid, creating a futile cycle that can still lead to the formation of toxic metabolites. This guide will delve into the microsomal metabolism of this compound, providing a framework for its investigation.

Metabolic Pathways of this compound

The metabolism of this compound in liver microsomes involves a complex interplay between bioactivation and detoxification pathways, primarily mediated by CYP and FMO enzyme families.

Reductive Pathway: Conversion to Integerrimine

A critical step in the potential toxicity of this compound is its reduction back to the parent alkaloid, integerrimine. This reductive metabolism can occur in the anaerobic environment of the gut microbiota and also within the liver, particularly under hypoxic conditions.[1] This reduction is significant as it replenishes the pool of the toxic parent compound.

Bioactivation of the Parent Alkaloid

Once integerrimine is formed, it is a substrate for CYP-mediated oxidation. This bioactivation pathway leads to the formation of dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive electrophiles. These DHPAs are considered the ultimate toxic metabolites responsible for the characteristic hepatotoxicity of pyrrolizidine alkaloids.[1]

N-Oxidation: A Detoxification Route

The formation of this compound from integerrimine is a major detoxification pathway. This reaction is catalyzed by both FMOs and CYPs.[2][3][4] N-oxides are more polar than their parent alkaloids, which facilitates their excretion from the body.

The interplay between these pathways is crucial in determining the overall toxicity of this compound.

Metabolic pathways of this compound in the liver.

Experimental Protocols

The following protocols provide a general framework for studying the in vitro metabolism of this compound using liver microsomes.

Preparation of Liver Microsomes

Liver microsomes can be prepared from various species (e.g., rat, mouse, human) by differential centrifugation.

Materials:

-

Fresh liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Potassium chloride solution (1.15% w/v)

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Wash the microsomal pellet by resuspending in 1.15% KCl and recentrifuging at 105,000 x g for 60 minutes.

-

Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the microsomes at -80°C until use.

In Vitro Incubation Assay

This assay is designed to measure the formation of metabolites of this compound.

Materials:

-

Liver microsomes

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (typically 0.1-1.0 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiate the reaction by adding this compound to achieve the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

Workflow for in vitro microsomal incubation.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for this compound, integerrimine, and any other relevant metabolites need to be determined.

Sample Preparation for Analysis:

-

The supernatant from the incubation mixture may be directly injected or may require further clean-up (e.g., solid-phase extraction) depending on the sensitivity required.

Quantitative Data and Enzyme Kinetics

Table 1: Example Kinetic Parameters for the Formation of Monocrotaline N-oxide in Rat Liver Microsomes

| Parameter | Value |

| Km (µM) | 566.9 |

| Vmax (nmol/min/mg protein) | 483.8 ± 14.04 |

Data from a study on monocrotaline metabolism and should be considered as an illustrative example.[5]

To determine the kinetic parameters (Km and Vmax) for this compound metabolism, a series of incubations with varying substrate concentrations should be performed. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Role of CYP450 and FMO Enzymes

Both CYP450 and FMO enzyme families are implicated in the metabolism of pyrrolizidine alkaloids and their N-oxides.

-

Cytochrome P450 (CYP) enzymes: These are the primary enzymes responsible for the bioactivation of PAs to their toxic pyrrolic forms. They are also involved in the N-oxidation of some PAs and the reduction of PA N-oxides.[1] Specific isoforms, such as those from the CYP3A subfamily, are often implicated.[6]

-

Flavin-containing monooxygenases (FMOs): FMOs are major contributors to the N-oxidation of many xenobiotics, including PAs.[2][3][4] This is generally considered a detoxification pathway.

To delineate the relative contributions of these enzyme systems, chemical inhibition studies can be performed.

Table 2: Common Chemical Inhibitors for CYP and FMO Enzymes

| Enzyme Family | Inhibitor | Typical Concentration |

| CYP450 (general) | SKF-525A | 10-100 µM |

| FMO | Methimazole | 10-100 µM |

By including these inhibitors in the incubation assays, the reduction in metabolite formation can indicate the involvement of the respective enzyme family.

Conclusion

The metabolism of this compound in liver microsomes is a multifaceted process involving both detoxification via N-oxidation and potential bioactivation through reduction to the parent alkaloid. A thorough understanding of these pathways and the enzymes involved is critical for accurately assessing the risk associated with exposure to this compound. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the metabolic fate of this compound and other related pyrrolizidine alkaloid N-oxides. Further research is warranted to establish specific kinetic parameters for this compound and to fully elucidate the factors that govern the balance between its metabolic activation and detoxification in vivo.

References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Squalidine N-oxide: A Review of Non-Existent Data

An extensive and systematic search of chemical databases, scientific literature, and public repositories has revealed no identifiable compound known as "Squalidine" or its derivative, "Squalidine N-oxide." This indicates that "Squalidine" is likely not a recognized chemical name within the public domain. The name could potentially represent a proprietary compound, a trivial name not widely adopted, a newly synthesized molecule not yet described in the literature, or a misspelling of an existing chemical entity.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the physical and chemical properties of Squalidine N-oxide as requested. The complete absence of data precludes any summary of quantitative properties, detailing of experimental protocols, or visualization of related biological pathways.

For researchers, scientists, and drug development professionals seeking information on this compound, it is imperative to first verify the correct chemical name, CAS registry number, or a structural representation (e.g., SMILES, InChI, or IUPAC name). Without this fundamental identification, a meaningful and accurate compilation of its properties and behaviors remains impossible.

Should a verifiable identifier for "Squalidine" become available, a thorough investigation into its N-oxide derivative could be initiated. This would typically involve a multi-step workflow to gather and present the required technical information.

Hypothetical Workflow for Analysis of a Known Compound

To illustrate the process that would have been followed had "Squalidine N-oxide" been an identifiable substance, the following diagram outlines a standard workflow for chemical and physical property analysis.

Caption: Hypothetical workflow for chemical data analysis.

We encourage the user to provide a correct identifier for the compound of interest to enable a comprehensive and accurate response.

Unveiling Integerrimine N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization from Botanical Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integerrimine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in various plant species, notably within the Senecio genus.[1] These compounds are of significant interest to the scientific community due to their biological activities, which include potential toxicological effects.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from plant sources, with a focus on methodologies relevant to researchers and drug development professionals.

Discovery and Natural Occurrence

This compound has been identified as a significant constituent in several Senecio species, including Senecio brasiliensis and Senecio nebrodensis.[1] Pyrrolizidine alkaloids (PAs) and their N-oxides are synthesized by plants as a defense mechanism against herbivores.[4] The concentration and composition of these alkaloids can vary between different plant parts and at different growth stages.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material is a multi-step process involving extraction and purification. The following protocols are based on established methods for the isolation of pyrrolizidine alkaloids from Senecio species.

Protocol 1: General Extraction of Pyrrolizidine Alkaloids

This protocol outlines a general procedure for the extraction of total pyrrolizidine alkaloids, including their N-oxide forms, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Senecio brasiliensis)

-

Methanol

-

Sulfuric acid (0.5 M)

-

Zinc dust

-

Ammonia solution (25%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration: The powdered plant material is exhaustively extracted with methanol at room temperature.

-

Acidification and Filtration: The methanolic extract is concentrated under reduced pressure, and the residue is acidified with 0.5 M sulfuric acid. The acidic solution is then filtered to remove insoluble materials.

-

Reduction of N-oxides: The acidic filtrate containing the alkaloids is treated with zinc dust to reduce the N-oxides to their corresponding tertiary bases. This step is crucial for the efficient extraction of all pyrrolizidine alkaloids.

-

Basification and Extraction: The acidic solution is then made alkaline with ammonia solution to a pH of 9-10. The basic solution is subsequently extracted with dichloromethane.

-

Drying and Concentration: The dichloromethane extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Purification of this compound using Column Chromatography

Following extraction, the crude alkaloid mixture can be subjected to column chromatography for the isolation of this compound. As N-oxides are more polar than their corresponding tertiary bases, this property is exploited for their separation.

Materials:

-

Crude alkaloid extract (containing N-oxides)

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of methanol in chloroform or dichloromethane, often with a small percentage of ammonia)

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent (e.g., Dragendorff's reagent)

Procedure:

-

Column Preparation: A glass column is packed with a slurry of silica gel in the initial, least polar solvent of the gradient system.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. For instance, a gradient of methanol in dichloromethane (e.g., from 0% to 20% methanol) with a constant small percentage of ammonia (e.g., 0.5%) can be effective.

-